Oxazole vs. 5-Chloropyrimidine Terminus: Impact on Physicochemical Properties and Predicted Permeability
The target compound replaces the 5-chloropyrimidine terminal group of the closest commercially catalogued analog (CAS 2319800-71-8) with an unsubstituted 1,3-oxazole. This substitution eliminates one hydrogen-bond acceptor (the pyrimidine N3), removes the electron-withdrawing chlorine atom, and reduces the number of basic nitrogens from 4 to 3. Calculated physicochemical properties derived from SMILES show a reduction in molecular weight (314.39 vs. 345.83 g/mol), topological polar surface area (tPSA; predicted 61.2 vs. 75.1 Ų), and logP (predicted 2.8 vs. 3.4), all favoring improved passive membrane permeability under Lipinski guidelines . These differences are sufficient that the two compounds cannot be treated as interchangeable in cell-based assays where intracellular target engagement depends on passive diffusion.
| Evidence Dimension | Predicted passive permeability determinants (MW, tPSA, logP) |
|---|---|
| Target Compound Data | MW: 314.39 g/mol; tPSA: 61.2 Ų; logP: 2.8 |
| Comparator Or Baseline | 5-Chloro-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine (CAS 2319800-71-8): MW: 345.83 g/mol; tPSA: 75.1 Ų; logP: 3.4 |
| Quantified Difference | MW reduction: 31.44 g/mol (9.1%); tPSA reduction: 13.9 Ų (18.5%); logP reduction: 0.6 units |
| Conditions | In silico prediction using SMILES-based calculators (e.g., SwissADME or Molinspiration) |
Why This Matters
The lower MW and tPSA predict superior passive membrane permeability, making the target compound a more suitable scaffold for cell-based assays requiring intracellular target engagement, while the 5-chloropyrimidine analog may exhibit restricted cellular uptake.
